molecular formula C26H48B2F8P2-2 B3342332 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) CAS No. 1779389-90-0

1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate)

Cat. No.: B3342332
CAS No.: 1779389-90-0
M. Wt: 596.2 g/mol
InChI Key: JOBMUOAMAMSRBN-UHFFFAOYSA-N
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Description

1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate): is a chemical compound widely used in coordination chemistry as a ligand. It is known for its bulky and highly basic diphosphine properties, making it an essential component in various catalytic processes .

Mechanism of Action

Target of Action

The primary target of 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) are transition metals, as it acts as a ligand in coordination chemistry . It forms complexes with these metals, providing coordination sites and stabilizing low oxidation state metals .

Mode of Action

This compound interacts with its targets (transition metals) by forming complexes. It is involved in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . These interactions result in changes to the metal’s oxidation state and its reactivity .

Biochemical Pathways

The compound affects various biochemical pathways. It plays a role in the decarbonylation of allylic esters and the synthesis of 1,3-dienes . It is also involved in cycloaddition reactions and carbonylation reactions .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in nonpolar organic solvents . This suggests that it may have good bioavailability in nonpolar environments.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reaction it is involved in. For example, in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, the compound facilitates the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) can be influenced by environmental factors. It is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is also sensitive to heat and can combust when exposed to high temperatures .

Biochemical Analysis

Biochemical Properties

It is known to be used as a ligand for Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to participate in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through the reaction of 2,2-dicyclohexyl-1,3-dioxocyclohexane with thionyl chloride, followed by a reaction with triphenylphosphine under basic conditions .

Industrial Production Methods: The industrial production of 1,2-Bis(dicyclohexylphosphino)ethane involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(dicyclohexylphosphino)ethane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,3-Bis(dicyclohexylphosphino)propane
  • 1,4-Bis(dicyclohexylphosphino)butane
  • 1,2-Bis(diphenylphosphino)ethane

Comparison: 1,2-Bis(dicyclohexylphosphino)ethane is unique due to its bulky and highly basic nature, which provides steric hindrance and enhances the stability of metal complexes. Compared to similar compounds, it offers better performance in specific catalytic reactions, such as the decarbonylative C-H coupling and cross-coupling reactions .

Properties

IUPAC Name

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBMUOAMAMSRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48B2F8P2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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